molecular formula C9H7ClINO B2778349 2-Chloro-4-ethoxy-5-iodobenzonitrile CAS No. 1819332-89-2

2-Chloro-4-ethoxy-5-iodobenzonitrile

Cat. No.: B2778349
CAS No.: 1819332-89-2
M. Wt: 307.52
InChI Key: BGIAYLUOAPLQAH-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-4-ethoxy-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClINO/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIAYLUOAPLQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-5-iodobenzonitrile typically involves the halogenation and nitrile formation of a suitable aromatic precursor. One common method includes the ethoxylation of 2-chloro-5-iodobenzonitrile under controlled conditions . The reaction conditions often involve the use of an appropriate base and solvent to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nitrile formation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

  • 2-Chloro-4-ethoxybenzonitrile
  • 2-Chloro-5-iodobenzonitrile
  • 4-Ethoxy-5-iodobenzonitrile

Comparison: 2-Chloro-4-ethoxy-5-iodobenzonitrile is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and applications compared to similar compounds.

Biological Activity

2-Chloro-4-ethoxy-5-iodobenzonitrile is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClIN(CAS No 1819332 89 2)\text{C}_9\text{H}_8\text{Cl}\text{I}\text{N}\quad (\text{CAS No 1819332 89 2})

This compound features a benzene ring substituted with chlorine, iodine, and an ethoxy group, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

  • Formation of the Benzonitrile Core : Starting from a suitable benzonitrile precursor.
  • Halogenation : Introducing chlorine and iodine at specific positions on the aromatic ring.
  • Ethoxylation : Substituting a hydrogen atom with an ethoxy group.

These reactions are usually conducted in organic solvents under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that halogenated benzonitriles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have highlighted the potential of halogenated compounds in cancer therapy. For example, derivatives of benzonitriles have been investigated for their ability to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds can interfere with cell cycle regulation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and cell death.

Case Studies

  • A study evaluating a series of halogenated benzonitriles demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer properties .
  • Another investigation focused on the antimicrobial activity of related compounds showed that certain derivatives displayed activity comparable to standard antibiotics like penicillin and ciprofloxacin, indicating their potential as alternative therapeutic agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

SubstituentEffect on Activity
ChlorineEnhances lipophilicity and membrane penetration
IodineIncreases binding affinity to target sites
Ethoxy GroupModulates solubility and bioavailability

Research suggests that optimizing these substituents can lead to improved efficacy against specific biological targets.

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